molecular formula C9H12BrNO2 B8500191 2-Bromo-6-(2-ethoxyethoxy)pyridine

2-Bromo-6-(2-ethoxyethoxy)pyridine

Cat. No.: B8500191
M. Wt: 246.10 g/mol
InChI Key: WSVPPZSHLPEJDP-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-ethoxyethoxy)pyridine is a brominated pyridine derivative featuring a 2-ethoxyethoxy substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-bromo-6-(2-ethoxyethoxy)pyridine

InChI

InChI=1S/C9H12BrNO2/c1-2-12-6-7-13-9-5-3-4-8(10)11-9/h3-5H,2,6-7H2,1H3

InChI Key

WSVPPZSHLPEJDP-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-bromo-6-(2-ethoxyethoxy)pyridine and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Activities
This compound* 6-(2-ethoxyethoxy) C₉H₁₁BrNO₂ 258.10 Not reported Synthetic intermediate, drug design
2-Bromo-6-ethoxypyridine 6-ethoxy C₇H₈BrNO 202.05 Not reported Intermediate in organic synthesis
2-Bromo-6-(trifluoromethyl)pyridine 6-(trifluoromethyl) C₆H₃BrF₃N 225.99 49–50 Agrochemicals, pharmaceuticals
2-Bromo-6-(bromomethyl)pyridine 6-(bromomethyl) C₆H₅Br₂N 250.93 Not reported Industrial research, functionalization
2-Bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine 6-(imidazolyl) C₂₀H₁₅BrN₄ 405.27 Not reported Anticancer activity (IC₅₀: 7b, 7c, 7f)
2-Bromo-6-chloro-3-methoxypyridine 6-chloro, 3-methoxy C₆H₅BrClNO 236.47 Not reported Pharmaceutical intermediates

*Hypothetical data inferred from analogs.

Key Observations:
  • Substituent Effects: Electron-Donating vs. Withdrawing Groups: The 2-ethoxyethoxy group (electron-donating) may enhance nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like trifluoromethyl .

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